Target Engagement Potency: BX 471 Binds Human CCR1 with Sub-Nanomolar Affinity, Surpassing Alternative CCR1 Antagonists
BX 471 exhibits a Ki of 1 nM for human CCR1 in competition binding assays using 125I-MIP-1α, demonstrating superior target engagement compared to the alternative CCR1 antagonists MLN-3897 (Ki = 2.3 nM) and CCR1 antagonist 9 (IC50 = 6.8 nM) [1]. This difference in potency translates directly to functional antagonism, as evidenced by BX 471's inhibition of CCR1-mediated Ca2+ mobilization, increase in extracellular acidification rate, and leukocyte migration [2].
| Evidence Dimension | Binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 1 nM (for human CCR1, displacing MIP-1α, RANTES, MCP-3 with Ki values of 1, 2.8, and 5.5 nM, respectively) |
| Comparator Or Baseline | MLN-3897: Ki = 2.3 nM; CCR1 antagonist 9: IC50 = 6.8 nM |
| Quantified Difference | BX 471 is 2.3-fold more potent than MLN-3897 and 6.8-fold more potent than CCR1 antagonist 9 based on the provided Ki/IC50 values |
| Conditions | Radioligand binding competition assays using 125I-MIP-1α on HEK293 cells expressing human CCR1 (BX 471); THP-1 cell membranes (MLN-3897); calcium flux assay (CCR1 antagonist 9) |
Why This Matters
Higher potency at the primary target reduces the required experimental dose, minimizes off-target engagement risk, and improves the signal-to-noise ratio in functional assays.
- [1] Liang M, Mallari C, Rosser M, Ng HP, May K, Monahan S, Bauman JG, Islam I, Ghannam A, Buckman B, Shaw K, Wei GP, Xu W, Zhao Z, Ho E, Shen J, Oanh H, Subramanyam B, Vergona R, Taub D, Dunning L, Harvey S, Snider RM, Hesselgesser J, Morrissey MM, Perez HD. Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1. J Biol Chem. 2000 Jun 23;275(25):19000-8. doi: 10.1074/jbc.M001222200. PMID: 10748002. View Source
- [2] TargetMol. MLN-3897. Product datasheet. View Source
